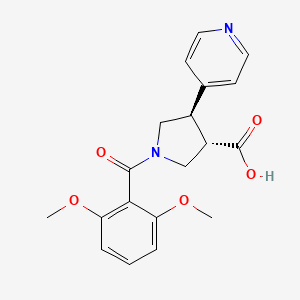

![molecular formula C20H31N3O4S B5515389 1-[(二甲氨基)磺酰基]-N-(2,2,7-三甲基-3,4-二氢-2H-色满-4-基)-3-哌啶甲酰胺](/img/structure/B5515389.png)

1-[(二甲氨基)磺酰基]-N-(2,2,7-三甲基-3,4-二氢-2H-色满-4-基)-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" typically involves multi-step organic reactions, starting from simpler building blocks. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as coupling reactions under dynamic pH control in aqueous media, followed by substitution reactions to introduce various functional groups (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" has been elucidated using techniques like X-ray diffraction, which reveals details about the crystalline structure, conformation, and geometry around atoms. For instance, a related compound was found to crystallize in the monoclinic crystal system, showing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" involves interactions between its functional groups and reactants. While specific reactions for this compound are not documented, related molecules undergo transformations such as condensation reactions to form chromene derivatives, which have shown significant activities in various assays (Vosooghi et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be inferred from similar molecules. For instance, related compounds have been found to be soluble in water and organic solvents like N,N-dimethylformamide and chloroform, which are important for their application in different mediums (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the behavior of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" in chemical environments. While specific data for this compound is not available, related research indicates that the presence of sulfonyl and piperidine groups can significantly influence these properties, leading to varied reactivity and potential for further functionalization (Sugimoto et al., 1990).

科学研究应用

细胞毒性活性

与1-[(二甲氨基)磺酰基]-N-(2,2,7-三甲基-3,4-二氢-2H-色满-4-基)-3-哌啶甲酰胺相关的化合物的一个重要应用是在癌症研究领域。具体而言,该化合物的衍生物,例如2-氨基-4-芳基-3-氰基-7-(二甲氨基)-4H-色满,已显示出对各种人类肿瘤细胞系的细胞毒性活性。这使得它们成为抗癌药物开发的潜在候选物 (Vosooghi 等人,2010).

生物活性衍生物的合成

另一个研究重点是生物活性衍生物的合成。例如,已经探索了1-[(3,5-二氯-2-羟基苯基)磺酰基]哌啶的2-O-取代衍生物的合成。这些衍生物显示出靶向脂氧合酶和胆碱酯酶等酶的希望,这些酶与各种生物途径和疾病有关 (Khalid 等人,2013).

抗菌特性

源自或与1-[(二甲氨基)磺酰基]-N-(2,2,7-三甲基-3,4-二氢-2H-色满-4-基)-3-哌啶甲酰胺相关的化合物也因其抗菌特性而受到研究。例如,已经合成了带有苯磺酰胺衍生物的N,N-二乙基酰胺,并显示出显着的抗菌剂效力,为开发新抗生素提供了潜在途径 (Ajani 等人,2013).

抗乙酰胆碱酯酶活性

哌啶衍生物的合成及其抗乙酰胆碱酯酶(抗-AChE)活性的评估是另一个关键研究领域。这在阿尔茨海默病等疾病的背景下尤为重要,其中抑制乙酰胆碱酯酶可能是有益的 (Sugimoto 等人,1990).

超支化聚合物的合成

使用与主题化合物结构相关的化合物(例如1-(2-氨基乙基)哌嗪)合成超支化聚合物代表了材料科学中的一个重要领域。这些聚合物在各种领域都有应用,包括药物递送系统和材料工程 (Yan & Gao,2000).

属性

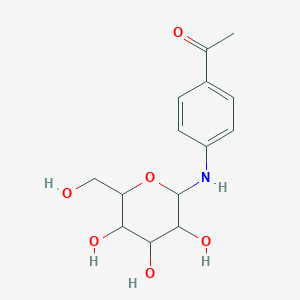

IUPAC Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-14-8-9-16-17(12-20(2,3)27-18(16)11-14)21-19(24)15-7-6-10-23(13-15)28(25,26)22(4)5/h8-9,11,15,17H,6-7,10,12-13H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIJMKKFSSPMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)